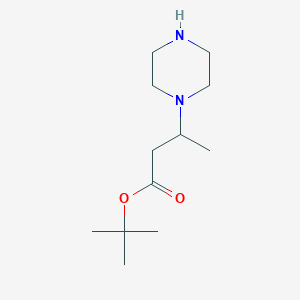![molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6](/img/structure/B2920350.png)
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid is a versatile small molecule scaffold with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is characterized by its pyridine ring structure, which is a common motif in many biologically active molecules.
Mécanisme D'action
Target of Action
Similar compounds have been found to target ampa-type ionotropic glutamate receptors .
Mode of Action
Similar compounds have been described as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . This suggests that the compound might interact with its targets by binding to a site different from the active site, thereby altering the receptor’s function.
Biochemical Pathways
The involvement of similar compounds with glutamatergic neurotransmission suggests that this compound might influence pathways related to glutamate signaling .
Result of Action
The potential antagonistic action on ampa-type ionotropic glutamate receptors suggests that it might modulate glutamatergic neurotransmission .
Méthodes De Préparation
The synthesis of 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid typically involves the alkylation of a pyridine derivative under phase-transfer catalytic conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a suitable solvent like water or toluene . The product is then purified through crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid can be compared with other similar compounds, such as:
2-[(2-Hydroxy-1,2-dihydropyridin-4-yl)methoxy]acetic acid: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and biological activity.
2-[(2-Oxo-1,2-dihydropyridin-3-yl)methoxy]acetic acid: The position of the oxo group is different, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
IUPAC Name |
2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUKZUJYJAOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(phenyl)amino]acetamide](/img/structure/B2920270.png)
![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)
![N-(2-methoxyethyl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2920272.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2920280.png)
![5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2920281.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)



